![molecular formula C11H9ClN2O B3406069 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one CAS No. 2166-01-0](/img/structure/B3406069.png)
6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one
Overview
Description
The compound “6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one” is a derivative of pyridazinone . Pyridazinone derivatives have been synthesized and tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities . Some of these compounds exhibited activity against both Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of pyridazinone derivatives involves the use of a N’-benzyliden-acetohydrazide moiety at position 2 . The structures of these newly synthesized compounds were confirmed by IR, 1 H NMR, and MS data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridazinone derivatives include the use of a N’-benzyliden-acetohydrazide moiety at position 2 . These compounds were tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties , suggesting potential targets within these biological pathways.
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one may interact with its targets to modulate these biochemical pathways.
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCWBKMLZYRDCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428868 | |
Record name | 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2166-01-0 | |
Record name | 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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